ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 324072-31-3
Cat. No.: VC21436830
Molecular Formula: C21H17N3O5S2
Molecular Weight: 455.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324072-31-3 |
|---|---|
| Molecular Formula | C21H17N3O5S2 |
| Molecular Weight | 455.5g/mol |
| IUPAC Name | ethyl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C21H17N3O5S2/c1-3-29-20(26)17-12(2)22-21-23(18(17)15-5-4-10-30-15)19(25)16(31-21)11-13-6-8-14(9-7-13)24(27)28/h4-11,18H,3H2,1-2H3/b16-11+ |
| Standard InChI Key | MVJDKTZOCSYZEY-LFIBNONCSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
| SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions utilizing heterocyclic precursors such as thiazolopyrimidine derivatives. A general synthetic route includes:
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Formation of the Thiazolo[3,2-a]pyrimidine Core:
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Reacting thiourea with β-dicarbonyl compounds under acidic or basic conditions to form the pyrimidine ring system.
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Functionalization:
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Introduction of the nitrophenyl moiety through condensation with a nitrobenzaldehyde derivative in the presence of a base like piperidine or triethylamine.
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Esterification:
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Final esterification step to introduce the ethyl carboxylate group.
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Reaction Scheme
Biological Significance and Applications
This compound's structure suggests potential bioactivity due to the following features:
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Pharmacological Potential:
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The thiazolo[3,2-a]pyrimidine core is known for antimicrobial, anticancer, and anti-inflammatory activities.
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The nitrophenyl group may enhance electron-withdrawing properties, influencing binding affinity to biological targets.
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Molecular Docking Studies:
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Computational studies could reveal interactions with enzymes like kinases or oxidoreductases due to its polar functional groups.
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Drug Development:
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The compound may serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.
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Research Findings
Although specific experimental data on this compound is limited in the provided sources, similar derivatives have been extensively studied:
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Antimicrobial Activity:
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Related thiazolopyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Properties:
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Molecular docking studies suggest potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Table 2: Comparison with Related Compounds
| Property | Target Compound | Related Derivatives |
|---|---|---|
| Antimicrobial Activity | Predicted | Confirmed for analogs |
| Docking Score (LOX) | To be determined | High affinity observed |
| Solubility | Moderate in organics | Similar |
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